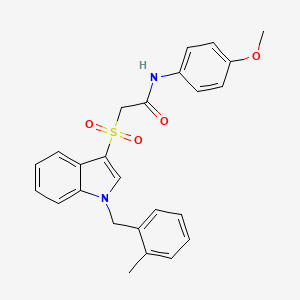
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of sulfonyl acetamides, characterized by the presence of an indole ring and a sulfonamide functional group. The synthesis typically involves several steps:
- Formation of the Indole Derivative : The indole structure is synthesized through reactions involving 2-methylbenzylamine and indole derivatives.
- Sulfonylation : The indole derivative undergoes sulfonylation using sulfonyl chlorides in the presence of bases like triethylamine.
- Acetamide Formation : The final product is obtained by coupling the sulfonamide with acetic acid derivatives under controlled conditions.
The compound's biological activity is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound can interact with specific receptors on cell membranes, altering signaling pathways.
- Gene Expression Regulation : It has the potential to influence gene expression related to inflammation and cancer.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating:
- Bactericidal Effects : The compound shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Viability Assays : Studies on various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation, with IC50 values indicating significant potency against specific cancer types .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 49.85 |
| MCF7 (Breast Cancer) | 35.00 |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity Study : A study demonstrated its effectiveness against biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
- Anticancer Research : In vitro studies showed that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Docking studies have elucidated how this compound interacts with target proteins, providing insights into its mechanism of action at the molecular level .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-7-3-4-8-19(18)15-27-16-24(22-9-5-6-10-23(22)27)32(29,30)17-25(28)26-20-11-13-21(31-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBYYGMBJQLQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














